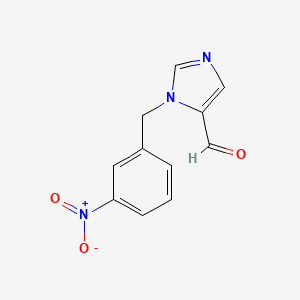
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is an organic compound that features both a nitro group and an imidazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde . This intermediate is then subjected to further reactions to introduce the imidazole ring and the carbaldehyde group. The specific conditions for these reactions can vary, but they often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde group would produce a carboxylic acid .
Applications De Recherche Scientifique
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group and imidazole ring are key functional groups that can participate in various biochemical pathways, potentially leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the imidazole ring.
4,5-Diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring but has different substituents.
3-Nitrobenzyl alcohol: Similar but with an alcohol group instead of an aldehyde.
Uniqueness
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is unique due to the combination of its nitro group, benzyl group, and imidazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .
Propriétés
Numéro CAS |
85103-01-1 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-[(3-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-2-1-3-10(4-9)14(16)17/h1-5,7-8H,6H2 |
Clé InChI |
KDNSSUMBMSLCIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)





![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)

![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)


